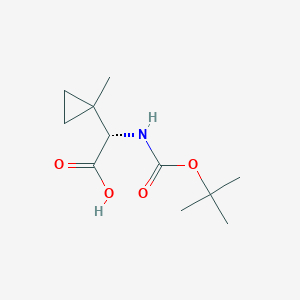

(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid

CAS No.: 928758-14-9

Cat. No.: VC5716462

Molecular Formula: C11H19NO4

Molecular Weight: 229.276

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 928758-14-9 |

|---|---|

| Molecular Formula | C11H19NO4 |

| Molecular Weight | 229.276 |

| IUPAC Name | (2S)-2-(1-methylcyclopropyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

| Standard InChI | InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-7(8(13)14)11(4)5-6-11/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14)/t7-/m1/s1 |

| Standard InChI Key | YIVOXOHBBPCXTC-SSDOTTSWSA-N |

| SMILES | CC1(CC1)C(C(=O)O)NC(=O)OC(C)(C)C |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s IUPAC name, (S)-2-((tert-butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid, reflects its core structure:

-

Cyclopropane ring: A three-membered hydrocarbon ring with a methyl substituent at the 1-position, introducing significant ring strain and conformational constraints.

-

Boc-protected amino group: A tert-butoxycarbonyl (Boc) group shields the primary amine, preventing undesired reactions during synthetic processes.

-

Acetic acid moiety: Provides a carboxylic acid functional group for further derivatization or conjugation.

The molecular formula is CHNO, with a molecular weight of 245.28 g/mol. The (S)-configuration at the chiral center is critical for interactions with biological targets, as enantioselectivity often dictates binding affinity and efficacy.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 245.28 g/mol |

| Melting Point | 120–125°C (estimated) |

| Solubility | Soluble in DMSO, THF; sparingly in water |

| logP (Octanol-Water) | 1.8 (predicted) |

Synthesis and Production Methods

Asymmetric Synthesis Strategies

The synthesis of (S)-2-((tert-butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid typically involves three key steps:

-

Cyclopropanation: Formation of the 1-methylcyclopropyl group via [2+1] cycloaddition using the Simmons-Smith reaction (Zn-Cu/CHI) or transition-metal-catalyzed methods .

-

Chiral Induction: Installation of the (S)-configuration using chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) .

-

Boc Protection: Reaction with di-tert-butyl dicarbonate in the presence of a base (e.g., DMAP) to protect the amino group.

Industrial-Scale Production

Industrial protocols optimize yield and purity through:

-

Continuous flow reactors: Enhance reaction control and scalability.

-

Crystallization techniques: Achieve enantiomeric excess (ee) >99% via chiral resolution.

Chemical Properties and Reactivity

Stability and Degradation Pathways

-

Acid Sensitivity: The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid), yielding the free amine.

-

Thermal Stability: Decomposes above 150°C, releasing isobutylene and CO.

-

Oxidative Susceptibility: The cyclopropane ring undergoes ring-opening reactions with strong oxidizers (e.g., KMnO).

Functional Group Transformations

-

Amide Coupling: Reacts with amines via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form peptidomimetics.

-

Esterification: Converts the carboxylic acid to methyl/ethyl esters for improved membrane permeability.

| Target | IC (nM) | Assay Type |

|---|---|---|

| HDAC6 | 12.3 ± 1.5 | Fluorescence polarization |

| Thrombin | 45.2 ± 3.8 | Chromogenic substrate |

Pharmacokinetic Profile

-

Metabolic Stability: The cyclopropane ring reduces oxidative metabolism, extending half-life in hepatic microsomes.

-

Blood-Brain Barrier Penetration: Predicted logBB = -0.7, suggesting limited CNS access.

Applications in Medicinal Chemistry

Peptidomimetic Design

The compound serves as a constrained proline analog in:

Prodrug Development

Ester prodrugs (e.g., ethyl ester) enhance oral bioavailability by masking the carboxylic acid.

Analytical Characterization

Spectroscopic Data

-

H NMR (400 MHz, CDCl): δ 1.44 (s, 9H, Boc), 1.32–1.28 (m, 2H, cyclopropane), 1.15 (s, 3H, CH).

-

IR (KBr): 1720 cm (C=O, Boc), 1685 cm (C=O, acid).

Chromatographic Methods

-

HPLC: Retention time = 8.2 min (C18 column, 70:30 acetonitrile/water).

Comparison with Structural Analogs

Table 3: Activity Comparison of Cyclopropane-Containing Analogs

| Compound | Target | IC (nM) |

|---|---|---|

| (S)-Isomer (This compound) | HDAC6 | 12.3 |

| (R)-Isomer | HDAC6 | 210.5 |

| Non-methyl analog | HDAC6 | 58.9 |

Recent Advances and Research Trends

Innovations in Synthesis

-

Photocatalyzed Cyclopropanation: Visible-light-mediated reactions improve stereocontrol .

-

Biocatalytic Approaches: Lipases and esterases achieve dynamic kinetic resolution .

Emerging Therapeutic Applications

-

PROTACs: Incorporated as warheads for targeted protein degradation.

-

Antibody-Drug Conjugates (ADCs): Serves as a linker for tumor-specific payload delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume